molecular formula C11H11NO4 B8164705 2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene

2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene

Cat. No.: B8164705
M. Wt: 221.21 g/mol
InChI Key: KDZXPALFHGEKEB-UHFFFAOYSA-N
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Description

2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene is an organic compound characterized by the presence of an ethynyl group, a methoxyethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that contains a nitro group and a suitable leaving group.

    Methoxyethoxylation: The methoxyethoxy group is introduced through a nucleophilic substitution reaction, where the benzene derivative reacts with a methoxyethoxy compound under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 2-ethynyl-1-(2-methoxyethoxy)-4-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, altering the activity of target molecules. The methoxyethoxy group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene
  • 4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene

Uniqueness

2-Ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the ethynyl, methoxyethoxy, and nitro groups provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-ethynyl-1-(2-methoxyethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-9-8-10(12(13)14)4-5-11(9)16-7-6-15-2/h1,4-5,8H,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZXPALFHGEKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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